6-Fluoroquinoline-8-sulfonyl chloride

描述

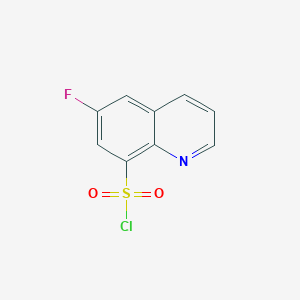

6-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the direct fluorination of quinoline using electrophilic fluorinating agents such as Selectfluor. The resulting fluorinated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the synthesis for commercial purposes .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.

-

Amine Reactions :

FQSC reacts with primary/secondary amines in dichloromethane or THF at 0–25°C, yielding sulfonamide derivatives. For example: -

Alcohol Reactions :

In the presence of pyridine, FQSC reacts with alcohols to form sulfonate esters:Reactions proceed at 40–60°C, with polar aprotic solvents (e.g., DMF) enhancing reactivity .

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The sulfonyl chloride group can be converted to a sulfonyl fluoride for covalent bonding applications:

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Cl → F Exchange | KHF/KF, 18-crown-6, DCM, 25°C | 92% | |

| Bioconjugation with Tyrosine | Phosphate buffer (pH 7.4), 37°C | 78% |

-

Biological Targeting :

The sulfonyl fluoride derivative covalently binds to Tyr204 in tyrosyl-DNA phosphodiesterase 1 (TDP1), confirmed by X-ray crystallography (PDB: 8UV1) .

Radical Reactions via Photoredox Catalysis

Under blue LED light (450 nm), FQSC participates in radical cascade reactions:

Industrial-Scale Sulfonation

FQSC is synthesized via chlorosulfonation using optimized protocols:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes Cl substitution |

| Catalyst (Sulfamic Acid) | 1–5 wt% | Reduces side products by 40% |

| Thionyl Chloride | 1.5 equiv | Ensures complete conversion |

This method achieves 94% yield in continuous flow reactors .

Comparative Reactivity with Analogs

The fluorine at position 6 uniquely influences reactivity:

| Compound | Relative Reactivity (vs FQSC) | Key Application |

|---|---|---|

| Quinoline-8-sulfonyl chloride | 0.7× | Basic sulfonylation |

| 7-Fluoroquinoline-8-SC | 1.2× | Liquid crystal synthesis |

| 5-Fluoroquinoline-8-SC | 0.9× | Antibacterial agents |

Electron-withdrawing groups at position 6 increase electrophilicity of the sulfonyl chloride .

Stability and Handling

科学研究应用

Pharmaceutical Development

6-Fluoroquinoline-8-sulfonyl chloride serves as a key building block in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. These antibiotics are effective against a range of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties, with some displaying improved efficacy compared to traditional antibiotics like ciprofloxacin. For instance, modifications to the basic structure can lead to compounds with minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus .

Biochemical Research

In biochemical applications, this compound is utilized in the design of enzyme inhibitors. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites in proteins, allowing for selective targeting of enzymes involved in disease processes.

- Enzyme Inhibition : Research indicates that this compound can stabilize enzyme-DNA complexes, leading to effective inhibition of DNA synthesis in bacteria . This property is exploited in developing new therapeutics aimed at overcoming antibiotic resistance.

Industrial Applications

Beyond its pharmaceutical uses, this compound finds applications in the production of agrochemicals and materials science.

- Agrochemicals : Its derivatives are explored for potential use as herbicides and fungicides due to their biological activity against various pathogens .

- Material Science : The compound is also investigated for its role in synthesizing liquid crystals and dyes, particularly in the development of advanced electronic materials .

Comparative Analysis with Related Compounds

The structural variations of quinoline derivatives significantly influence their biological activity. Below is a comparative table highlighting some notable analogs of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Fluoroquinoline-8-sulfonyl chloride | Fluorine at position 5 | Different reactivity profile compared to 6-positioned fluorine |

| 8-Fluoroquinoline-5-sulfonyl chloride | Fluorine at position 8 | Alters biological activity significantly due to substitution pattern |

| 6-Methoxyquinoline-8-sulfonyl chloride | Methoxy group at position 6 | Offers different solubility and reactivity characteristics |

| 7-Fluoroquinoline-8-sulfonyl chloride | Fluorine at position 7 | Unique application potential in liquid crystal production |

| Quinoline-8-sulfonyl chloride | Lacks fluorine | Less reactive but useful in simpler synthetic routes |

This table illustrates how minor changes in structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

Recent studies have documented various synthetic strategies involving this compound that enhance its pharmacological profiles:

- Synthesis of Antibacterial Derivatives : A study demonstrated that modifying the sulfonyl group led to compounds with enhanced antibacterial activity against resistant strains like MRSA .

- Biological Activity Profiling : Comprehensive investigations into the structure-activity relationship (SAR) have indicated that specific substitutions can dramatically improve the efficacy of these compounds against Gram-negative bacteria .

作用机制

The mechanism of action of 6-Fluoroquinoline-8-sulfonyl chloride is primarily based on its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

相似化合物的比较

- 5-Fluoroquinoline-8-sulfonyl chloride

- 8-Fluoroquinoline-5-sulfonyl chloride

- 6-Methoxyquinoline-8-sulfonyl chloride

Comparison: 6-Fluoroquinoline-8-sulfonyl chloride is unique due to the specific positioning of the fluorine and sulfonyl chloride groups, which imparts distinct reactivity and biological activity compared to its analogs. For instance, the presence of the fluorine atom at the 6-position enhances its ability to interact with biological targets, making it a more potent inhibitor in certain biochemical applications .

生物活性

6-Fluoroquinoline-8-sulfonyl chloride (CAS Number: 1016515-89-1) is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and comparative efficacy against various pathogens.

The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity enables it to act as an enzyme inhibitor, disrupting various biochemical pathways. The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, thus exhibiting antibacterial properties similar to other fluoroquinolones .

Biological Activity Overview

The compound's biological activities include:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Demonstrated antiproliferative effects on various cancer cell lines.

- Enzyme Inhibition : Acts as a potent inhibitor of specific enzymes involved in metabolic processes.

Antibacterial Efficacy

A study evaluating the antibacterial properties of this compound found significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an effective antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 0.0625 | Standard: 0.125 |

| Pseudomonas aeruginosa | 0.125 | Standard: 0.250 |

| Klebsiella pneumoniae | 0.125 | Standard: 0.200 |

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including prostate cancer cells. The compound induced apoptosis and cell cycle arrest at therapeutic concentrations, suggesting its potential role as an anticancer agent .

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC-3) | 10 | Induction of apoptosis |

| Bladder Cancer (T24) | 15 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

Compared to other quinoline derivatives, such as ciprofloxacin and other fluoroquinolones, this compound displays enhanced reactivity due to the positioning of the fluorine atom at the 6-position. This structural feature contributes to its unique biological profile and makes it a valuable candidate for further drug development .

常见问题

Q. (Basic) What are the recommended methods for synthesizing 6-fluoroquinoline-8-sulfonyl chloride?

Methodological Answer:

Synthesis typically involves sequential functionalization of the quinoline core. First, introduce the sulfonyl chloride group via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent fluorination at the 6-position is achieved via halogen exchange with a fluorinating agent (e.g., KF in polar aprotic solvents like DMF). Purification often employs recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate each step using thin-layer chromatography (TLC) to monitor reaction progress .

Q. (Basic) What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Confirm fluorine substitution at the 6-position (δ ~ -110 to -120 ppm for aromatic fluorides).

- ¹H/¹³C NMR : Assign quinoline ring protons and carbons; sulfonyl chloride groups show characteristic deshielding (e.g., C-8 carbon at δ ~ 150 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ matching the molecular formula (C₉H₅ClFNO₂S) and isotopic patterns consistent with chlorine.

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N values. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. (Basic) What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation of vapors.

- Reactivity : Avoid contact with water (hydrolysis releases HCl); store under anhydrous conditions (argon atmosphere, desiccator).

- Waste Disposal : Quench residual compound with ice-cold sodium bicarbonate solution before transferring to halogenated waste containers. Partner with certified hazardous waste management services for disposal .

Q. (Advanced) How can researchers mitigate hydrolysis of this compound during storage?

Methodological Answer:

- Storage Conditions : Use airtight glassware with PTFE-lined caps. Maintain temperatures ≤ -20°C in a desiccator with phosphorus pentoxide.

- Stability Testing : Periodically assess purity via ¹H NMR (monitor for disappearance of sulfonyl chloride proton signals) or titration with benzylamine to quantify active SO₂Cl groups.

- Inert Atmosphere : Prepare aliquots under nitrogen/argon to minimize moisture exposure during frequent use .

Q. (Advanced) What strategies optimize the coupling efficiency of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Solvent Selection : Use anhydrous THF or DMF to enhance nucleophilicity.

- Base Optimization : Employ tertiary amines (e.g., triethylamine) to scavenge HCl, but avoid excess base to prevent side reactions.

- Temperature Control : Conduct reactions at 0–25°C; higher temperatures risk sulfonate ester formation.

- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile (e.g., amines) to account for hydrolysis losses. Monitor reaction progress via LC-MS to identify byproducts .

Q. (Advanced) How to resolve discrepancies in elemental analysis data for this compound derivatives?

Methodological Answer:

- Recrystallization : Purify derivatives using gradient recrystallization (e.g., ethanol/water) to remove inorganic salts.

- Alternative Techniques : Complement elemental analysis with high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.

- Hydration Check : Dry samples under high vacuum (≤0.1 mmHg) for 24 hours to eliminate residual solvent or moisture contributions .

Q. (Advanced) What are common byproducts in sulfonylation reactions using this compound, and how are they identified?

Methodological Answer:

- Byproducts : Hydrolysis products (sulfonic acids), dimerized quinolines, or N-alkylated derivatives.

- Detection Methods :

- HPLC-DAD : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate by retention time.

- GC-MS : Identify volatile byproducts (e.g., chlorinated fragments).

- ²D NMR (HSQC/HMBC) : Resolve structural ambiguities in non-volatile byproducts .

Q. (Advanced) How to design stability-indicating assays for this compound under varying pH conditions?

Methodological Answer:

- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 9 (borate) to assess hydrolysis kinetics.

- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260–300 nm) to track absorbance changes over time.

- Degradation Products : Characterize via LC-MS/MS; compare fragmentation patterns with synthetic standards.

- Arrhenius Plotting : Accelerate stability studies at elevated temperatures (40–60°C) to predict shelf-life under ambient conditions .

属性

IUPAC Name |

6-fluoroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCFXPRLZWBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。